molecular formula C14H9NO5 B12811083 Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate CAS No. 66496-89-7

Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate

Cat. No.: B12811083
CAS No.: 66496-89-7
M. Wt: 271.22 g/mol
InChI Key: KZCKCTCVCKQAJF-UHFFFAOYSA-N
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Description

Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate is a complex organic compound with a unique structure that combines elements of pyranoquinoline and carboxylate groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyranoquinoline core, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or hydroxyl groups, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

    Pyranoquinoline Derivatives: These compounds share the pyranoquinoline core structure but differ in their functional groups.

    Quinoline Carboxylates: These compounds have a quinoline core with carboxylate groups but lack the pyrano ring.

Uniqueness

Methyl 3,10-dioxo-7,10-dihydro-3H-pyrano(3,2-f)quinoline-8-carboxylate is unique due to its combination of the pyranoquinoline core with a methyl carboxylate group, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

66496-89-7

Molecular Formula

C14H9NO5

Molecular Weight

271.22 g/mol

IUPAC Name

methyl 3,10-dioxo-7H-pyrano[3,2-f]quinoline-8-carboxylate

InChI

InChI=1S/C14H9NO5/c1-19-14(18)9-6-10(16)13-7-2-5-12(17)20-11(7)4-3-8(13)15-9/h2-6H,1H3,(H,15,16)

InChI Key

KZCKCTCVCKQAJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC3=C2C=CC(=O)O3

Origin of Product

United States

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